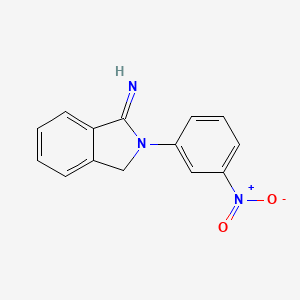

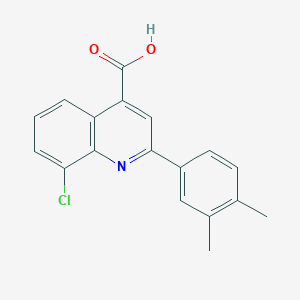

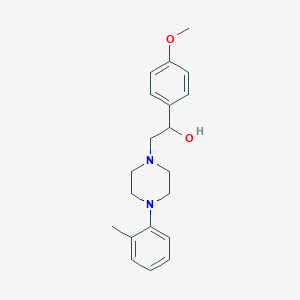

(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazole derivatives involves strategic reactions under controlled conditions. For instance, the synthesis of 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine derivatives starts from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea, leading to compounds with yields ranging from 72.1% to 94.8% (H. Ai, 2008). This approach highlights the versatility of thiazole compounds synthesis, providing a foundation for creating specific derivatives like “(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine”.

Molecular Structure Analysis

Advanced techniques like 1H NMR, IR, and elemental analysis play a crucial role in determining the molecular structures of thiazole derivatives. For example, the synthesis and characterization of 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine derivatives utilize these methods for structure determination, ensuring accurate molecular identification (H. Ai, 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of thiazole derivatives are influenced by their molecular structure. The synthesis processes often involve nucleophilic displacement and cycloaddition reactions, showcasing the compounds' reactivity towards various chemical groups and their potential for further functionalization (A. Gebert et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, are essential for understanding the practical applications of these compounds. For instance, the solubility in various solvents and the melting point range can influence the compound's use in pharmaceutical formulations or material science applications.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the application and development of new thiazole-based compounds. The study on the synthesis and properties of new benzo[4,5]thiazolo[3,2-a]pyrimidine derivatives reveals insights into the tautomeric choices based on X-ray diffraction analysis, contributing to understanding the chemical behavior of similar compounds (A. Harutyunyan et al., 2015).

Scientific Research Applications

Antifungal Effects

- Compounds similar to (2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine have been synthesized and tested for antifungal activity. A study by Jafar et al. (2017) found that certain dimethylpyrimidin-derivatives exhibit significant antifungal properties, especially against Aspergillus terreus and Aspergillus niger.

Anticancer Properties

- Isoxazole derivatives of similar compounds have shown promising anticancer activities. Research by Kumbhare et al. (2014) indicates that these derivatives can induce G2/M cell cycle arrest and activate p53 in cancer cells, leading to apoptosis through mitochondrial pathways.

- Another study by Yakantham et al. (2019) synthesized and tested thiazol-4-amine derivatives, finding good to moderate anticancer activity on various human cancer cell lines.

Antioxidant Activity

- Bonacorso et al. (2016) discovered that trifluoromethyl-substituted derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines demonstrate notable antioxidant activity. Their research, detailed in Bonacorso et al. (2016), highlights the eco-friendly synthesis process and potential applications of these compounds.

Antimicrobial Activity

- Compounds like 2-phenylamino-thiazole derivatives, as investigated by Bikobo et al. (2017), have been synthesized and shown to possess antimicrobial properties, particularly against Gram-positive bacteria and fungal strains.

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-13-7-9-14(10-8-13)16-12-22-18(20-16)19-11-15-5-3-4-6-17(15)21-2/h3-10,12H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENMYJAHHBAALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)